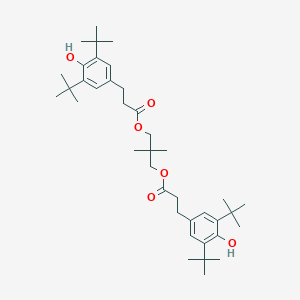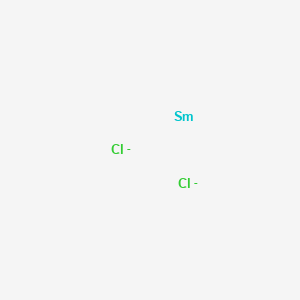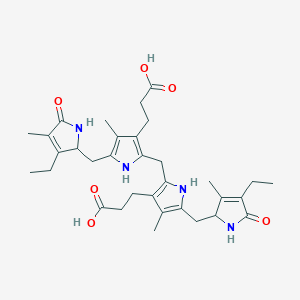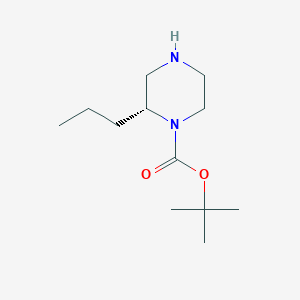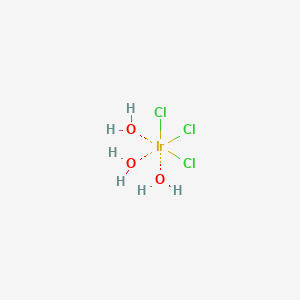
2,3-Bis(octadecyloxy)propan-1-ol
Vue d'ensemble
Description
2,3-Bis(octadecyloxy)propan-1-ol is a chemical compound with the molecular formula C39H80O3 . It is also known by its synonyms 2,3-Bis(octadecyloxy)-1-propanol and 1,2-O-Dioctadecyl-rac-glycerol .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(octadecyloxy)propan-1-ol consists of a three-carbon backbone (propan-1-ol) with two octadecyloxy groups attached to the second and third carbons . The molecular weight of this compound is 597.05 g/mol .Applications De Recherche Scientifique
Phthalocyanine Complexes : Novel nickel phthalocyanines bearing peripherally alpha(α)-substituents, related to 2,3-Bis(octadecyloxy)propan-1-ol, were synthesized. These showed interesting liquid state properties at room temperature and their spectroscopic properties and aggregation behavior were investigated in various solvents (Durmuş et al., 2008).
Synthesis of Novel Metallophthalocyanines : Related compounds to 2,3-Bis(octadecyloxy)propan-1-ol were used in the synthesis of new metal-free and metallophthalocyanines. These compounds displayed aggregation behaviors and were characterized using various spectroscopic methods (Acar et al., 2012).
Schiff Base Derivatives : Schiff base derivatives of related compounds were synthesized and their single crystal structures were resolved. The study provided insights into the equilibrium structure and electronic properties, including natural bond orbital, frontier molecular orbitals, and molecular electrostatic potential (Khalid et al., 2018).
Antifungal Compound Synthesis : A novel series of derivatives was synthesized, showing high activity against Candida spp. strains. These compounds displayed low toxicity and good binding affinity in molecular docking studies, suggesting potential as antifungal agents (Zambrano-Huerta et al., 2019).
Synthesis of Anticancer Active Ether Lipids : Related compounds were synthesized as fluorinated analogues of anticancer active ether lipids. The study focused on the synthesis process and characterization of these compounds (Haufe & Burchardt, 2002).
Copper Complexes for Biological Studies : The synthesis, crystal structure, and physical properties of a mononuclear Cu(II) complex derived from a related compound were investigated. This study contributes to the understanding of the electrochemical behavior and spectroscopic properties of such complexes (Doman et al., 1989).
Structural and Theoretical Studies : The crystal structure and theoretical studies of derivatives revealed significant insights into molecular and electronic properties, which are crucial for understanding the behavior of these compounds in various applications (Zambrano-Huerta et al., 2020).
Safety And Hazards
Safety data sheets indicate that precautions should be taken when handling 2,3-Bis(octadecyloxy)propan-1-ol. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
2,3-dioctadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884220 | |
| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(octadecyloxy)propan-1-ol | |
CAS RN |
6076-38-6 | |
| Record name | 2,3-Bis(octadecyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-bis(octadecyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



